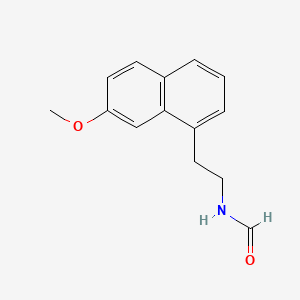
5-Chloro-2-hydroxy-3-methoxybenzaldehyde
Übersicht
Beschreibung
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a chemical compound with the molecular formula CH3OC6H2Cl(OH)CHO . It has a molecular weight of 186.59 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde can be represented by the SMILES string [H]C(=O)c1cc(Cl)cc(OC)c1O . The InChI representation is 1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 .Physical And Chemical Properties Analysis
5-Chloro-2-hydroxy-3-methoxybenzaldehyde is a solid compound . It has a density of 1.4±0.1 g/cm , a boiling point of 268.0±35.0 °C at 760 mmHg , and a flash point of 115.9±25.9 °C . Its water solubility at 25 deg C is 392.3 mg/L .Wissenschaftliche Forschungsanwendungen
Biomolecule-Ligand Complexes Study
This compound is used in the study of biomolecule-ligand complexes . It can interact with various biomolecules and form complexes, which can be studied to understand the nature of these interactions and their implications in biological systems .
Free Energy Calculations
“5-Chloro-2-hydroxy-3-methoxybenzaldehyde” is used in free energy calculations . These calculations are crucial in fields like thermodynamics and biochemistry, where understanding the energy changes during reactions is important .
Structure-Based Drug Design
This compound plays a significant role in structure-based drug design . Its unique structure can be used as a scaffold to design new drugs with desired properties .
Refinement of X-ray Crystal Complexes
It is also used in the refinement of X-ray crystal complexes . This involves using the compound to improve the quality of X-ray crystallography data, which is a common method for determining the atomic and molecular structure of a crystal .
Synthesis of New Ligands
“5-Chloro-2-hydroxy-3-methoxybenzaldehyde” has been used in the synthesis of new ligands for Fe (III) and Al (III) . These ligands can be used in various applications, including catalysis, materials science, and medicine .
Study of Mutagenesis
This compound is used in the study of mutagenesis . Mutagenesis is a process by which the genetic information of an organism is changed in a stable manner, resulting in a mutation .
Synthetic Precursor for Pharmaceuticals
“5-Chloro-2-hydroxy-3-methoxybenzaldehyde” is used as a synthetic precursor for pharmaceuticals . It can be used to synthesize a variety of pharmaceutical compounds, contributing to the development of new drugs .
Preparation of Tetradentate Schiff Base Compounds
It plays an important role in the preparation of tetradentate Schiff base compounds . These compounds have a wide range of applications, including catalysis, coordination chemistry, and materials science .
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that similar compounds can have acaricidal activity against certain species .
Mode of Action
Based on its structure, it may react via nucleophilic substitution pathways .
Pharmacokinetics
Its lipophilicity and water solubility could influence its bioavailability .
Result of Action
Similar compounds have been used to synthesize radiolabeling precursors .
Action Environment
The action, efficacy, and stability of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde can be influenced by various environmental factors. For example, the presence of other reactive species in the environment could potentially affect its reactivity .
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-6(9)2-5(4-10)8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKYPMGTDHNSRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408848 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
CAS RN |
7740-05-8 | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80408848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-hydroxy-3-methoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 5-chloro-2-hydroxy-3-methoxybenzaldehyde revealed by spectroscopic analyses?
A1: The study utilizes a combination of spectroscopic techniques, including FT-IR, FT-Raman, UV-Vis, and NMR, to elucidate the structural characteristics of 5-chloro-2-hydroxy-3-methoxybenzaldehyde []. These analyses confirm the presence of key functional groups, such as the aldehyde, hydroxyl, and methoxy groups, within the molecule. Additionally, the spectroscopic data provide insights into the vibrational frequencies and electronic transitions associated with these functional groups, contributing to a comprehensive understanding of the molecule's structure.
Q2: How does computational chemistry contribute to understanding the potential antitumor activity of 5-chloro-2-hydroxy-3-methoxybenzaldehyde?
A2: The research employs computational methods, including Density Functional Theory (DFT), Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO), and others, to investigate the potential antitumor mechanism of 5-chloro-2-hydroxy-3-methoxybenzaldehyde []. These computational studies can provide valuable insights into the molecule's electronic properties, reactivity, and potential interactions with biological targets, aiding in the understanding of its antitumor activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


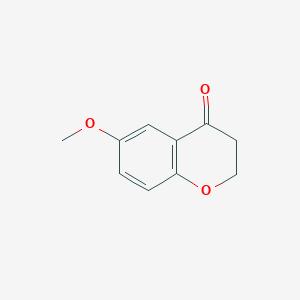
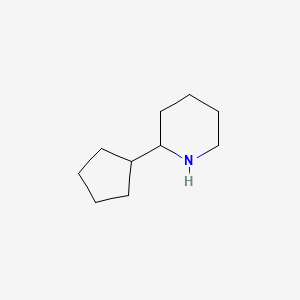

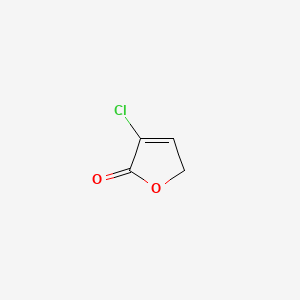
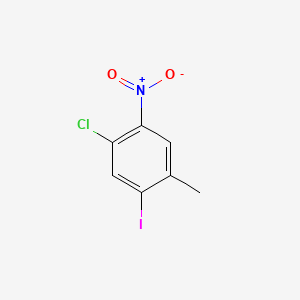

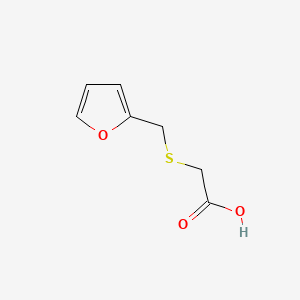
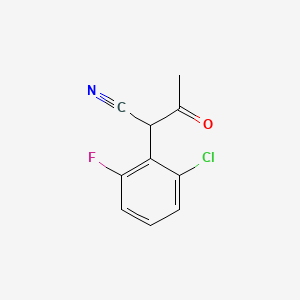
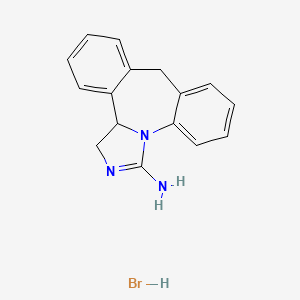
![3-[(2-Ethoxyphenoxy)methyl]piperidine](/img/structure/B1352136.png)


